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4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine
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Overview
Description
4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloropyrimidine with oxetan-3-ol under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
Scientific Research Applications
4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids, interfering with their function. This binding can inhibit the replication of viruses or the proliferation of cancer cells. The oxetane ring is known to enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(oxetan-3-yloxy)pyrimidine
- 6-Chloro-4-(oxetan-3-yloxy)pyrimidine
- 4-Chloro-6-(oxetan-3-yloxy)pyrimidine-5-carboxamide
Uniqueness
4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine is unique due to the specific positioning of the oxetane ring and the chlorine atom on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
Biological Activity
4-Chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique structural features, including a chlorine atom at the 4-position and an oxetane ring at the 6-position. The molecular formula of this compound is C8H9ClN2O. This article explores its biological activities, particularly its anti-inflammatory and potential anticancer properties.
Structural Characteristics
The structural configuration of this compound contributes significantly to its biological activity. The presence of the oxetane moiety enhances its reactivity, making it a valuable candidate for medicinal chemistry applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity . This is primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Preliminary studies have suggested that this compound may modulate prostaglandin synthesis, thereby influencing inflammatory pathways.
Table 1: IC50 Values for COX Enzyme Inhibition
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Diclofenac | TBD | TBD |
Anticancer Activity
Compounds structurally related to this compound have demonstrated activity against various cancer cell lines, suggesting potential applications in oncology. The compound's unique structure may allow it to interact with specific biological targets involved in cancer progression.
Table 2: Comparative Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloro-4-methoxypyrimidin-5-amine | Methoxy group instead of oxetane | Anti-inflammatory potential |
6-Amino-5-halo-pyrimidines | Varying halogen substitutions | Anticancer activity |
Pyrimidine derivatives with oxetane rings | Similar oxetane moiety | Diverse biological activities |
The interaction studies indicate that this compound binds to specific biological targets, influencing pathways related to inflammation and cancer. Further research is necessary to elucidate its complete interaction profile and mechanisms of action.
Properties
Molecular Formula |
C7H8ClN3O2 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-chloro-6-(oxetan-3-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-5(9)7(11-3-10-6)13-4-1-12-2-4/h3-4H,1-2,9H2 |
InChI Key |
JQJOCTGHDCSPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
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